![molecular formula C19H12Cl2F3NO2S B2669371 3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide CAS No. 339098-08-7](/img/structure/B2669371.png)
3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
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Overview
Description
This compound is a thiophene derivative, which is a five-membered ring with four carbon atoms and one sulfur atom. The molecule also contains a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a dichlorophenyl group (a phenyl ring with two chlorine atoms attached). These functional groups could potentially influence the compound’s reactivity and properties .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its functional groups. For example, the electron-withdrawing nature of the trifluoromethyl group could influence the compound’s electronic structure. Additionally, the dichlorophenyl group could contribute to the compound’s aromaticity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, thiophene derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy, trifluoromethyl, and dichlorophenyl groups could influence its polarity, solubility, and reactivity .Scientific Research Applications
- Pinacol Boronic Esters : These compounds serve as valuable building blocks in organic synthesis. While many protocols exist for functionalizing deboronation of alkyl boronic esters, protodeboronation remains less explored. However, recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach . This advancement opens up new possibilities for synthetic transformations.
- Anti-Markovnikov Hydromethylation : The hydromethylation sequence achieved through protodeboronation allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. Researchers have applied this method to methoxy-protected (−)-Δ8-THC and cholesterol .
- Boron reagents play a crucial role in Suzuki–Miyaura coupling, a powerful cross-coupling reaction. While the most common application involves aryl boronic acids, pinacol boronic esters are also relevant. They provide stable and easily accessible boron moieties for coupling reactions .
Organic Synthesis and Catalysis
Suzuki–Miyaura Coupling
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2F3NO2S/c20-13-4-1-11(15(21)9-13)10-27-16-7-8-28-17(16)18(26)25-14-5-2-12(3-6-14)19(22,23)24/h1-9H,10H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOXJPWCAFJIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(C=CS2)OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,4-dichlorophenyl)methoxy]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
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